molecular formula C23H27ClFN3O3S B3018935 3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216430-70-4

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3018935
CAS No.: 1216430-70-4
M. Wt: 480
InChI Key: SVTBTUBTIYNYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O3S and its molecular weight is 480. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Activity Relationships

A significant aspect of research on compounds similar to 3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride involves the synthesis and exploration of structure-activity relationships (SARs). Studies have focused on the preparation of benzamide derivatives and evaluating their biological activities based on variations in their molecular structures. For instance, the synthesis and evaluation of a series of benzamide derivatives for gastrokinetic activity revealed that specific substitutions at the N-4 position significantly influence their in vivo gastric emptying activity. Such investigations provide insights into how molecular modifications impact biological efficacy, paving the way for the development of more effective therapeutic agents (Kato et al., 1992).

Antimicrobial Activity

Another avenue of research involves assessing the antimicrobial properties of benzothiazole and benzamide derivatives. Compounds with fluorine substitutions have been synthesized and tested for their efficacy against various bacterial and fungal strains. These studies highlight the potential of such compounds to serve as bases for developing new antimicrobial agents with enhanced activity and selectivity. The exploration of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific starting materials demonstrates the broad applicability of these chemical frameworks in generating potent antimicrobial agents (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogs represent a significant area of research, particularly for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). The development and evaluation of these compounds involve synthesizing fluorine-containing benzamide analogs, radiolabeling them with fluorine-18, and conducting biodistribution studies. This research is crucial for advancing diagnostic imaging techniques, offering more precise and targeted approaches for identifying and monitoring various cancers (Tu et al., 2007).

Development of Gastrokinetic Agents

Research into the development of potent gastrokinetic agents has led to the synthesis of compounds with specific benzamide structures. These compounds have been evaluated for their ability to enhance gastric emptying, comparing favorably with existing treatments such as cisapride and metoclopramide but without their associated dopamine D2 receptor antagonistic activity. Such studies underscore the potential for developing new gastrokinetic agents that are both effective and have reduced side effects (Kato et al., 1991).

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-16-7-8-19(29-2)20-21(16)31-23(25-20)27(10-4-9-26-11-13-30-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15H,4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBTUBTIYNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.